Ethyl 3-methyl-2-methylidenepentanoate
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Overview
Description
Ethyl 3-methyl-2-methylidenepentanoate is an organic compound with a branched structure It is an ester, which means it is derived from an acid (in this case, a carboxylic acid) in which at least one -OH (hydroxyl) group is replaced by an -O-alkyl (alkoxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-2-methylidenepentanoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-2-methylidenepentanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-2-methylidenepentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or other functionalized compounds.
Scientific Research Applications
Ethyl 3-methyl-2-methylidenepentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-2-methylidenepentanoate depends on its specific application. In general, the compound interacts with molecular targets through its ester functional group, which can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Ethyl 3-methyl-2-methylidenepentanoate can be compared with other similar esters, such as:
Ethyl acetate: A simple ester with a similar functional group but a different structure.
Mthis compound: A closely related compound with a methyl group instead of an ethyl group.
Propyl 3-methyl-2-methylidenepentanoate: Another related ester with a propyl group.
The uniqueness of this compound lies in its specific branching and functional groups, which confer distinct chemical and physical properties.
Biological Activity
Ethyl 3-methyl-2-methylidenepentanoate, a compound with significant applications in flavoring and potential biological activities, has garnered attention for its diverse effects on various biological systems. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ester compound characterized by the following molecular formula:
- Molecular Formula : C₉H₁₈O₂
- Molecular Weight : 158.24 g/mol
The structure comprises a pentanoate backbone with methyl and ethyl substituents, which contribute to its unique flavor profile and potential biological interactions.
1. Flavor Profile and Applications
This compound is primarily recognized for its flavoring properties. It imparts nutty and fruity notes, making it valuable in food and beverage formulations. Research indicates that it can enhance the sensory qualities of various products, including:
- Nut Flavors : Effective in almond, hazelnut, and pistachio flavors at concentrations ranging from 80 to 150 ppm.
- Brown Flavors : Used in caramel and chocolate flavors to add depth at approximately 20 to 50 ppm.
- Savory Flavors : Demonstrates utility in meat flavors like bacon and ham, enhancing the overall taste profile at low concentrations .
2. Antimicrobial Activity
Recent studies have explored the antimicrobial properties of ethyl esters similar to this compound. For example, related compounds have shown promising antibacterial effects against various pathogens, including E. coli and S. aureus. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Compound | Target Pathogen | MIC (mg/ml) |
---|---|---|
Ethyl Derivative A | E. coli | 0.125 |
Ethyl Derivative B | S. aureus | 0.073 |
3. Cytotoxicity Studies
Cytotoxicity assessments of ethyl esters indicate varying degrees of toxicity towards cancer cell lines. For instance, some derivatives exhibit cytotoxic effects with LC50 values ranging from 280 to 765 μg/ml against different cancer cells, suggesting potential as therapeutic agents .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to altered cellular processes.
- Membrane Disruption : The lipophilic nature of the ester may facilitate penetration into bacterial membranes, causing lysis or functional impairment.
Case Study 1: Antibacterial Efficacy
A study investigating the antibacterial properties of ethyl esters found that certain concentrations effectively inhibited the growth of gram-positive and gram-negative bacteria. The findings suggest that these compounds could be integrated into food preservation strategies to combat microbial spoilage.
Case Study 2: Flavor Enhancement in Beverages
Research on beverage formulations demonstrated that incorporating this compound at specific concentrations significantly improved consumer acceptance due to enhanced flavor complexity without overpowering the base flavors.
Properties
Molecular Formula |
C9H16O2 |
---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
ethyl 3-methyl-2-methylidenepentanoate |
InChI |
InChI=1S/C9H16O2/c1-5-7(3)8(4)9(10)11-6-2/h7H,4-6H2,1-3H3 |
InChI Key |
QGAJWFKMFJHXSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=C)C(=O)OCC |
Origin of Product |
United States |
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